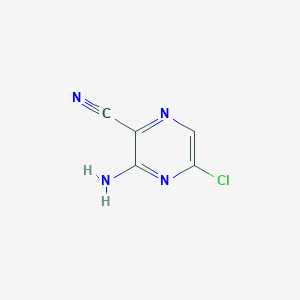

3-Amino-5-chloropyrazine-2-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

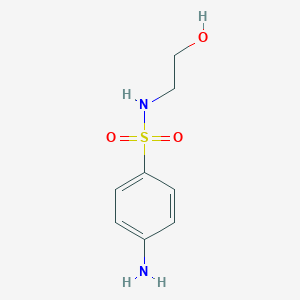

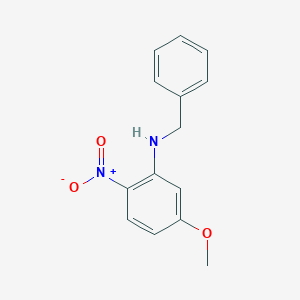

3-Amino-5-chloropyrazine-2-carbonitrile is a chemical compound with the molecular formula C5H3ClN4 . It has a molecular weight of 154.56 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Molecular Structure Analysis

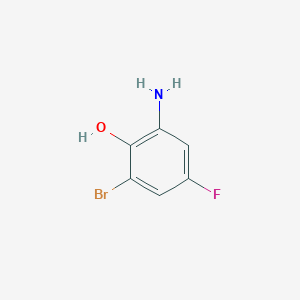

The InChI code for 3-Amino-5-chloropyrazine-2-carbonitrile is1S/C5H3ClN4/c6-4-2-9-3 (1-7)5 (8)10-4/h2H, (H2,8,10) . This code provides a standard way to encode the compound’s molecular structure. The compound’s structure includes a pyrazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The ring is substituted with an amino group at the 3-position, a chlorine atom at the 5-position, and a carbonitrile group at the 2-position . Physical And Chemical Properties Analysis

3-Amino-5-chloropyrazine-2-carbonitrile is a solid substance . It has a molecular weight of 154.56 . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . The boiling point is 194-196°C .Scientific Research Applications

Drug Discovery

“3-Amino-5-chloropyrazine-2-carbonitrile” serves as a key component in the field of drug discovery . It has been studied for its potential applications in the synthesis of drugs . For example, it is used as an intermediate in the synthesis of cathepsin C inhibitors . Cathepsin C inhibitors have potential therapeutic applications in diseases such as periodontitis, psoriasis, and chronic obstructive pulmonary disease .

Development of Agricultural Chemicals

This compound also plays a significant role in the development of agricultural chemicals . While the specific applications in this field are not detailed in the sources, it’s clear that its chemical properties are valuable in the creation of new agrochemicals .

Material Sciences

In the realm of material sciences, “3-Amino-5-chloropyrazine-2-carbonitrile” is used to facilitate advancements . Its unique properties make it a valuable component in the development of new materials .

Synthesis of Polymers

The compound has been studied for its potential applications in the synthesis of polymers . Polymers have a wide range of applications, from packaging materials to high-tech plastic parts .

Development of Catalysts

“3-Amino-5-chloropyrazine-2-carbonitrile” has been explored for its potential use in the development of new catalysts . Catalysts are substances that increase the rate of chemical reactions and are crucial in many industrial processes .

Synthesis of Tuberculostatic Pyrazine Derivatives

The compound is a reactant in the syntheses of tuberculostatic pyrazine derivatives . These derivatives could potentially be used in the treatment of tuberculosis .

Synthesis of Substituted Pyrazino [2’,3’:4,5]thieno [3,2-d]pyrimidines

It is used as an intermediate in the synthesis of substituted pyrazino [2’,3’:4,5]thieno [3,2-d]pyrimidines . These compounds are of interest due to their potential biological activities .

Building Block in Pharmaceuticals and Agrochemicals

Lastly, “3-Amino-5-chloropyrazine-2-carbonitrile” is commonly used as a building block in the synthesis of pharmaceuticals and agrochemicals . It offers a versatile platform for the introduction of chlorine and cyano moieties into different molecules .

Safety and Hazards

3-Amino-5-chloropyrazine-2-carbonitrile is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding contact with skin and eyes, and using personal protective equipment .

Mechanism of Action

Target of Action

It’s known that the compound’s mechanism of action is deeply rooted in its chemical structure, which lays the groundwork for a plethora of essential reactions in synthetic chemistry .

Mode of Action

The mode of action of 3-Amino-5-chloropyrazine-2-carbonitrile involves its interaction with its targets, leading to various biochemical changes. The compound features a chloropyrazine ring coupled with a nitrile group, embodying a rich electron configuration . This unique structure allows it to participate in a variety of chemical reactions.

Biochemical Pathways

It’s known that the compound is a reactant in the syntheses of tuberculostatic pyrazine derivatives .

Result of Action

Its role in the synthesis of tuberculostatic pyrazine derivatives suggests potential antimicrobial activity .

Action Environment

The action of 3-Amino-5-chloropyrazine-2-carbonitrile can be influenced by various environmental factors. For instance, its stability is affected by temperature, as it is recommended to be stored at 2-8°C . Furthermore, its solubility, which can impact its bioavailability and efficacy, is influenced by the solvent used .

properties

IUPAC Name |

3-amino-5-chloropyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4/c6-4-2-9-3(1-7)5(8)10-4/h2H,(H2,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSVRTOKNIQGMQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)C#N)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60575825 |

Source

|

| Record name | 3-Amino-5-chloropyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60575825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-chloropyrazine-2-carbonitrile | |

CAS RN |

54632-11-0 |

Source

|

| Record name | 3-Amino-5-chloropyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60575825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B112674.png)

![3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine](/img/structure/B112693.png)